molecular formula C12H13ClN2O B14053097 3-((5-Amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one

3-((5-Amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one

Cat. No.: B14053097
M. Wt: 236.70 g/mol
InChI Key: YDPOZAGXLTWFFJ-UHFFFAOYSA-N
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Description

3-((5-Amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one typically involves the condensation of 5-amino-2-chloroaniline with 2-methylcyclopent-2-en-1-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((5-Amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-((5-Amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((5-Amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorophenyl)(4-chlorophenyl)methanone
  • (5-Amino-2-chlorophenyl)methanol
  • 2-Amino-2’,5-dichlorobenzophenone

Uniqueness

3-((5-Amino-2-chlorophenyl)amino)-2-methylcyclopent-2-en-1-one is unique due to its specific combination of functional groups and its cyclopentenone ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

3-(5-amino-2-chloroanilino)-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C12H13ClN2O/c1-7-10(4-5-12(7)16)15-11-6-8(14)2-3-9(11)13/h2-3,6,15H,4-5,14H2,1H3

InChI Key

YDPOZAGXLTWFFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)NC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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